molecular formula C18H18N4O4S B3917497 2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate

2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B3917497
M. Wt: 386.4 g/mol
InChI Key: IYQVXHVSGYZERS-SRZZPIQSSA-N
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Description

2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate is a complex organic compound that features a triazole ring, an ethoxy group, and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate typically involves the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The characterization of the compound is performed using techniques such as FT-IR, UV-Vis, and NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The triazole ring and sulfonate ester groups play crucial roles in its binding to enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-3-25-18-10-15(11-21-22-12-19-20-13-22)6-9-17(18)26-27(23,24)16-7-4-14(2)5-8-16/h4-13H,3H2,1-2H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQVXHVSGYZERS-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate
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2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate
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2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate
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2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate
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2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate
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2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate

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